N-(pentafluorophenyl)pentanamide
Description
Properties
Molecular Formula |
C11H10F5NO |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)pentanamide |
InChI |
InChI=1S/C11H10F5NO/c1-2-3-4-5(18)17-11-9(15)7(13)6(12)8(14)10(11)16/h2-4H2,1H3,(H,17,18) |
InChI Key |
ADYUICOKNOJPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Pentafluorophenyl Pentanamide and Analogous Structures
Direct Amidation Approaches to N-(pentafluorophenyl)pentanamide Synthesis
Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine. This is the most straightforward conceptual route, though it often requires specific conditions or catalysts to proceed efficiently. The primary challenge in direct amidation is the removal of the water molecule formed as a byproduct, which can otherwise lead to an unfavorable equilibrium. mdpi.comencyclopedia.pub
Conventional Amide Bond Formation Techniques
Traditional methods for forming amide bonds, including the synthesis of this compound, typically involve the reaction of a carboxylic acid with an amine. researchgate.net To drive this condensation reaction, which produces water as a byproduct, several strategies are employed. One common method is thermal amidation, which uses heat to drive off the water, often with azeotropic removal using a Dean-Stark apparatus. mdpi.comencyclopedia.pub However, these conditions can be harsh and are not suitable for sensitive molecules.
A more prevalent and often milder approach is the use of coupling reagents or the activation of the carboxylic acid. The carboxylic acid (pentanoic acid) can be converted into a more reactive derivative, such as an acyl chloride (pentanoyl chloride), which then readily reacts with the amine (pentafluoroaniline). researchgate.netwikipedia.orgdiva-portal.org The high reactivity of acyl chlorides allows the reaction to proceed under less forcing conditions.
Table 1: Conventional Amidation Reaction
| Reactant 1 | Reactant 2 | Product | Key Feature |
| Pentanoic Acid | Pentafluoroaniline | This compound | Requires heat or coupling agents |
| Pentanoyl Chloride | Pentafluoroaniline | This compound | Highly reactive acyl chloride; reaction is typically fast |
This Schotten-Baumann reaction condition, reacting an acyl chloride with an amine, is a foundational method in organic synthesis for amide formation. diva-portal.org
Catalytic Dehydrative Amidation Employing Lewis Acids (e.g., Tris(pentafluorophenyl)borane)
Modern synthetic chemistry increasingly favors catalytic methods that avoid stoichiometric activating agents and the production of waste. Catalytic dehydrative amidation represents a significant advance in this area. acs.org Lewis acids, particularly aryl borane (B79455) catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as highly effective catalysts for the direct formation of amides from carboxylic acids and amines. acs.org
Tris(pentafluorophenyl)borane is a potent Lewis acid due to the strong electron-withdrawing nature of its three perfluorinated aryl rings. acs.org In the amidation reaction, the borane catalyst activates the carboxylic acid, facilitating the nucleophilic attack by the amine. This catalytic cycle allows for the formation of the amide bond under milder conditions and with high efficiency. Research has demonstrated that tris(pentafluorophenyl)borane can catalyze the amidation of a wide array of substrates, including aromatic and aliphatic acids and amines, with yields reaching up to 92%. acs.org This method's scalability highlights its potential for industrial applications. acs.org
Table 2: Tris(pentafluorophenyl)borane Catalyzed Amidation
| Catalyst | Reactants | Product | Advantage | Reported Yields |
| Tris(pentafluorophenyl)borane B(C₆F₅)₃ | Carboxylic Acids + Amines | Amides | Avoids stoichiometric activators, mild conditions, wide substrate scope | ≤92% acs.org |
Synthesis via Precursor Functionalization and Derivatization
An alternative to direct amidation is the synthesis of this compound and its analogs through the modification of precursor molecules that already contain one of the key structural components.
Utilization of Pentafluorophenyl Esters as Acylating Reagents
Pentafluorophenyl (PFP) esters are highly effective "active esters" used in amide bond synthesis. wikipedia.orgnih.gov The pentafluorophenoxy group is an excellent leaving group, making the ester's carbonyl carbon highly susceptible to nucleophilic attack by an amine. nih.gov This reactivity has made PFP esters valuable reagents, particularly in the synthesis of peptides and for conjugating molecules to biological scaffolds under mild conditions. wikipedia.orgnih.gov Compared to other active esters, such as N-hydroxysuccinimidyl (NHS) esters, PFP esters often exhibit greater stability towards spontaneous hydrolysis while maintaining high reactivity with amines. wikipedia.orgnih.gov
In this strategy, pentanoic acid would first be converted to pentafluorophenyl pentanoate. This active ester can then be isolated and subsequently reacted with pentafluoroaniline to yield the desired this compound. This two-step approach is advantageous when direct amidation is challenging or when mild reaction conditions are paramount.
Modification of Pentanoic Acid Derivatives with Pentafluoroanilines
This approach focuses on activating the pentanoic acid moiety before its reaction with pentafluoroaniline. The most common activation method is the conversion of pentanoic acid to pentanoyl chloride. wikipedia.org As an acyl halide, pentanoyl chloride is significantly more electrophilic than the parent carboxylic acid, leading to a rapid and typically high-yielding reaction with pentafluoroaniline to form the target amide. wikipedia.org This method is a classic example of nucleophilic acyl substitution.
Other activated derivatives of pentanoic acid could also be employed, such as acid anhydrides. The general principle remains the same: increasing the electrophilicity of the carbonyl carbon to facilitate the attack by the weakly nucleophilic pentafluoroaniline.
Exploitation of Poly(pentafluorophenyl acrylate) as a Polymeric Precursor for Amide Formation
A novel and powerful strategy for creating materials with amide functionalities involves the use of reactive polymers. Poly(pentafluorophenyl acrylate) (PPFPA) is a polymer that serves as a versatile precursor for post-polymerization modification. wikipedia.orgresearchgate.net The polymer backbone contains repeating pentafluorophenyl ester side groups. wikipedia.org
These activated ester functionalities are inherently reactive towards nucleophiles, especially amines. wikipedia.orgacs.org By reacting PPFPA with a desired amine, a new functional polymer, a polyacrylamide, is synthesized. This method allows for the creation of a wide range of functional materials for applications in drug delivery and the development of functional surfaces. wikipedia.org While this does not produce the discrete molecule this compound, it synthesizes analogous structures where a pentanamide-like linkage is attached to a polymer backbone via reaction of the PPFPA with an amine like butylamine (B146782) (to mimic the pentyl chain) or by reacting a poly(pentyl acrylate) derivative with pentafluoroaniline. This strategy showcases the synthetic utility of the pentafluorophenyl ester group in creating complex macromolecular structures. wikipedia.orgresearchgate.netacs.org PPFPA is often preferred over other reactive polymers like poly(N-acryloyl succinimide) due to its enhanced solubility in a broader range of organic solvents and its greater hydrolytic stability. researchgate.net
Radical and Organometallic Pathways in Fluorinated Amide Synthesis
The synthesis of fluorinated amides, such as this compound, can be achieved through various modern synthetic methodologies, including radical and organometallic pathways. These approaches offer unique advantages in terms of reactivity and selectivity.
Radical N-Perfluoroalkylation and Defluorination Strategies
A notable one-pot approach for the synthesis of fluorinated amides involves a radical N-perfluoroalkylation–defluorination sequence. ijarbs.comscispace.commdpi.comresearchgate.netnih.gov This method commences with the N-perfluoroalkylation of nitrosoarenes using perfluoroalkanesulfinates, which generates labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates. ijarbs.comscispace.com Although these intermediates are not typically isolable, they can be readily converted into a variety of perfluoroalkylated amides, hydroxamic acids, and thioamides through a controlled defluorination pathway. scispace.com
The instability of perfluoroalkylated amines, which are prone to fluoride (B91410) elimination assisted by the nitrogen lone pair to form highly electrophilic fluoroiminium species, presents a significant challenge. ijarbs.comscispace.com However, the high reactivity of these intermediates can be harnessed for the diversification of fluorinated compounds. ijarbs.comscispace.com
The proposed mechanism for the defluorinative functionalization suggests that the defluorination of the hydroxylamine intermediate is facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group, leading to an oxaziridine (B8769555) intermediate. ijarbs.comscispace.com In the presence of a reducing agent like Zn/HCl, this intermediate is reduced to an iminoyl fluoride, which upon hydrolysis yields the final amide product. ijarbs.comscispace.com Alternatively, when a nucleophile such as potassium thioacetate (B1230152) is used, the oxaziridine intermediate is opened, leading to the formation of a thioamide. ijarbs.com
The reaction conditions for this one-pot synthesis have been optimized. For instance, substrates lacking an ortho-substituent often require dry reaction conditions and a cosolvent to achieve high yields. scispace.com
Table 1: Examples of Fluorinated Amide and Thioamide Synthesis via Radical N-Perfluoroalkylation–Defluorination
| Starting Material | Reagents | Product Type | Yield (%) | Reference |
| Nitrosobenzene | 1) Perfluoroalkanesulfinate 2) Zn/HCl | Amide | - | ijarbs.comscispace.com |
| Nitrosobenzene | 1) Perfluoroalkanesulfinate 2) KSAc | Thioamide | 57 | ijarbs.com |
| Ortho-substituted Nitrosoarenes | 1) Perfluoroalkanesulfinate 2) KSAc | Thioamide | 63-68 | ijarbs.com |
| Meta-substituted Nitrosoarenes | 1) Perfluoroalkanesulfinate 2) KSAc | Thioamide | 47-50 | ijarbs.com |
Yields are isolated yields over two steps.
Metathetical Reactions Involving Pentafluorophenyl Organometallic Precursors (e.g., Antimony(III) Diamides)
Organometallic pathways, specifically metathetical reactions, provide a viable route to N-(pentafluorophenyl) amides. A series of pentafluorophenylantimony(III) diamides with the general formula (C₆F₅)Sb(NR₂)₂ have been synthesized through the metathesis reaction of (pentafluorophenyl)antimony(III) dichloride (C₆F₅SbCl₂) with an appropriate amide or imide. ijarbs.com These reactions are typically conducted under anhydrous and oxygen-free conditions, often in the presence of triethylamine (B128534) which acts as a hydrogen chloride acceptor. ijarbs.com An alternative approach involves the interaction of C₆F₅SbCl₂ with the corresponding sodium or silver salt of the amide ligand. ijarbs.com
The resulting pentafluorophenylantimony(III) diamides are reasonably stable towards air and moisture. ijarbs.com A key aspect of their reactivity is the preferential cleavage of the antimony-nitrogen bond over the antimony-carbon (Sb-C₆F₅) bond when treated with reagents like bromine and acetic acid. ijarbs.com This selective reactivity highlights their potential as precursors for the transfer of the pentafluorophenyl group.
Furthermore, intramolecular ortho-directed metathetical fluoride/amide exchange has been observed in certain (pentafluorophenyl)amides, indicating a potential pathway for modifying the pentafluorophenyl ring itself. researchgate.net
Stereoselective and Regioselective Considerations in this compound Synthesis
Control of Stereochemistry in Amide Bond Formation
The control of stereochemistry during amide bond formation is a critical aspect of modern organic synthesis, particularly when chiral centers are present in the acyl or amine component. While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the provided context, general principles of stereocontrol in amide synthesis are applicable.
For instance, the use of chiral auxiliaries or catalysts can induce stereoselectivity. The traceless Staudinger ligation has been employed for the highly stereoselective synthesis of α- or β-galactofuranosyl (Galf) amides from unprotected β-galactofuranosyl azide (B81097) or its acetylated analogue. nih.gov This demonstrates that with the appropriate choice of starting materials and reaction conditions, high levels of stereocontrol can be achieved in the formation of amide bonds involving complex substrates.
In the context of atropisomers, which are stereoisomers arising from restricted rotation about a single bond, organocatalytic asymmetric Paal–Knorr reactions have been developed for the atroposelective synthesis of N-N axially chiral indole (B1671886) scaffolds. researchgate.net This highlights the possibility of controlling axial chirality in amide-containing structures.
For this compound, if either the pentanoyl group or a substituent on the pentafluorophenyl ring contained a stereocenter, the choice of coupling reagent and reaction conditions would be crucial to avoid epimerization. The use of pentafluorophenyl esters as activated intermediates in peptide synthesis is well-established, and these reactions are often conducted in the presence of catalysts like 1-hydroxybenzotriazole (B26582) to enhance reaction rates while minimizing racemization. psu.edu
Regiochemical Control in Fluorinated Aromatic Systems
The synthesis of this compound inherently involves considerations of regioselectivity, particularly if the amide bond is formed via nucleophilic aromatic substitution (SₙAr) on a pentafluorophenyl precursor. The pentafluorophenyl group is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the five fluorine atoms. mdpi.comnih.gov
Research has consistently shown that nucleophilic aromatic substitution on pentafluorophenyl rings proceeds with high regioselectivity, favoring substitution at the para-position. scispace.commdpi.comnih.gov This is attributed to the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C-4 position. The reaction of pentafluorophenyl-substituted compounds with a variety of nucleophiles, including amines, alcohols, and thiols, predominantly yields the para-substituted product. mdpi.comnih.gov
For example, the reaction of 5-(pentafluorophenyl)-dipyrrane with various amines results in regioselective substitution at the para-position of the pentafluorophenyl moiety. scispace.com Similarly, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) leads to exclusive substitution at the fluorine atom para to the trifluoromethyl group. nih.gov
This strong para-directing effect is a key consideration in the synthesis of this compound. If the synthetic strategy involves the reaction of pentanamide (B147674) (or a related nucleophile) with a pentafluorophenyl electrophile, the amide group would be expected to substitute the fluorine atom at the position para to the point of attachment of the phenyl ring to the rest of the molecule. This predictable regioselectivity is a powerful tool for the controlled synthesis of specifically substituted pentafluorophenyl compounds.
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Pentafluorophenyl Compounds
| Pentafluorophenyl Substrate | Nucleophile | Position of Substitution | Reference |
| 5-(Pentafluorophenyl)-dipyrrane | Amines | para | scispace.com |
| Octafluorotoluene | Phenothiazine | para (to CF₃ group) | nih.gov |
| Pentafluorophenyl-substituted quinoline | Phenol-functionalized PDI | para | mdpi.com |
| Pentafluoropyridine | Hydroxybenzaldehydes (mild conditions) | C-4 (para) | rsc.org |
Chemical Reactivity and Mechanistic Investigations of N Pentafluorophenyl Pentanamide
Reactivity of the Amide Linkage in N-(pentafluorophenyl)pentanamide
The amide bond is generally characterized by its high stability, a consequence of resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its strength and creating a planar geometry. nih.govnih.gov However, the attachment of a strongly electron-withdrawing pentafluorophenyl group to the nitrogen atom significantly modulates this classical reactivity.
Amide hydrolysis is a fundamental reaction that typically requires harsh conditions, such as strong acids or bases and high temperatures, to proceed at a practical rate. arkat-usa.orgresearchgate.net The reaction mechanism is pH-dependent. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation of the resulting amine yields the carboxylate and pentafluoroaniline. For many N-aryl amides, the breakdown of this tetrahedral intermediate can be the rate-determining step. uregina.ca
Table 1: Factors Influencing Amide Bond Hydrolysis
| Factor | Influence on this compound | Mechanism of Action |
|---|---|---|
| pH | Rate is highly pH-dependent | Acid catalysis activates the carbonyl; base provides a strong nucleophile (OH⁻). researchgate.net |
| Temperature | Increased temperature accelerates hydrolysis | Provides energy to overcome the high activation barrier of amide bond cleavage. |
| Pentafluorophenyl Group | Complex electronic effects | Increases carbonyl electrophilicity but reduces nitrogen basicity, affecting tetrahedral intermediate stability. nih.gov |
| Solvent | Polar, protic solvents required | Water acts as the nucleophile and proton source/sink. |
N-alkylation of secondary amides like this compound is challenging due to the low nucleophilicity of the amide nitrogen. stackexchange.com The electron-withdrawing PFP group further reduces the electron density on the nitrogen, exacerbating this issue. To achieve N-alkylation, the amide must typically be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding amidate anion, which is a much stronger nucleophile. stackexchange.com
Once formed, the amidate can react with an alkyl halide in a standard SN2 reaction. However, a competing reaction, O-alkylation, can sometimes occur, leading to the formation of an isoimide intermediate. The choice of solvent and counter-ion can influence the N/O selectivity. Catalytic methods using transition metals like iridium or palladium have also been developed for the N-alkylation of amides under milder conditions. stackexchange.com
Acylation at the nitrogen atom would lead to the formation of a diacyl- or imide-type structure. This generally requires reacting the amide with a highly reactive acylating agent, such as an acyl chloride or anhydride (B1165640), often under basic conditions to facilitate the reaction.
Given the inherent stability of the amide bond, various strategies have been developed to "activate" it for cleavage or further transformation. nih.gov Activation typically involves disrupting the n-π resonance that is responsible for the bond's stability. nih.govnih.gov
Methods of Amide Bond Activation:
Electrophilic Activation: The amide's carbonyl oxygen can be activated by coordination to a Lewis acid or by reaction with an electrophile (e.g., triflic anhydride). This makes the carbonyl carbon significantly more electrophilic and can convert the nitrogen into a better leaving group. rsc.org
Geometric Destabilization: Physical distortion of the amide bond from its preferred planar geometry, for instance in strained ring systems (twisted amides), reduces resonance stabilization and makes the bond more susceptible to cleavage. nih.gov While not directly applicable to the acyclic this compound, this principle highlights the importance of planarity for stability.
N-Aryl Group Activation: In N-aryl amides, the aromatic ring itself can be leveraged. For this compound, the PFP group's electron-deficient nature makes the C-N bond susceptible to certain transition-metal-catalyzed reactions that proceed via insertion into the C-N bond. rsc.org
These activation methods enable transformations that are otherwise difficult, such as transamidation (exchange of the amine portion), reduction to amines, or conversion to other carbonyl derivatives like esters or ketones. nih.govrsc.org
Reactions Involving the Pentafluorophenyl Moiety
The pentafluorophenyl (PFP) group is a versatile functional handle due to its unique electronic properties. The five highly electronegative fluorine atoms make the aromatic ring extremely electron-deficient, which is the basis for its characteristic reactivity. mdpi.com
The most prominent reaction of the PFP group is nucleophilic aromatic substitution (SNAr). nih.gov The electron-deficient ring is highly activated towards attack by nucleophiles, with fluoride (B91410) acting as a good leaving group. This reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org
Research has consistently shown that SNAr reactions on PFP-substituted compounds occur with high regioselectivity at the para-position (the fluorine atom at C4, opposite the point of attachment). mdpi.comnih.govscispace.com This preference is attributed to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs para to the substituent. The charge can be delocalized onto the substituent without disrupting the aromaticity of the ring as severely as with ortho or meta attack.
A wide array of nucleophiles can be used to displace the para-fluorine atom, including:
Amines (primary and secondary)
Alcohols (alkoxides)
Thiols (thiolates)
Carbon nucleophiles
These reactions are often carried out in polar aprotic solvents like DMSO or DMF, which help to solvate the cationic counter-ion and promote the reaction. acsgcipr.orgscispace.com
Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Pentafluorophenyl (PFP) Systems
| Nucleophile | Reagents/Conditions | Typical Product | Reference |
|---|---|---|---|
| Primary/Secondary Amines | R¹R²NH, Base (e.g., K₂CO₃), DMSO | para-(R¹R²N)-tetrafluorophenyl derivative | scispace.com |
| Alcohols | ROH, Base (e.g., NaH), DMF/Toluene | para-(RO)-tetrafluorophenyl derivative | nih.govdntb.gov.ua |
| Thiols | RSH, Base (e.g., K₂CO₃), DMF | para-(RS)-tetrafluorophenyl derivative | mdpi.com |
| Phenols | ArOH, Base (e.g., K₂CO₃), DMF | para-(ArO)-tetrafluorophenyl derivative | mdpi.com |
While para-substitution is dominant in SNAr reactions, functionalization at the ortho-positions (C2 and C6, adjacent to the amide linkage) can also be achieved, though it is generally less favorable. Steric hindrance from the amide group can disfavor attack at the ortho position. mdpi.com However, certain reaction conditions or intramolecular processes can favor ortho reactivity.
A key area of modern research is transition-metal-catalyzed C-H functionalization directed by existing functional groups. While the PFP ring lacks C-H bonds, the fluorine atoms themselves can act as directing groups. Reactions involving the activation of C-F bonds adjacent to other functionalities have been reported. For instance, metal complexes can coordinate to an ortho-fluorine, facilitating reactions at that site. Kinetically controlled lithiation of some fluoroarenes can favor the meta position, but thermodynamic control often leads to the more stable ortho-lithiated species. acs.org
An intriguing possibility is an intramolecular SNAr reaction, or "fluoride/amide exchange," where the amide oxygen could potentially attack an ortho-fluorine under certain conditions (e.g., strong base, high temperature) to form a five-membered heterocyclic ring. While intermolecular SNAr is far more common, related intramolecular cyclizations of N-aryl amides are known in organic synthesis. rsc.org Such a process would be highly dependent on the geometric feasibility of the cyclization transition state.
Radical Reactions on the Pentafluorophenyl Group
The pentafluorophenyl group in this compound is susceptible to radical reactions due to the electron-withdrawing nature of the fluorine atoms, which can influence the stability of radical intermediates. Research into the homolytic reactions of perfluoroaromatic compounds has demonstrated the formation of pentafluorophenyl radicals from precursors like pentafluoroaniline upon reaction with pentyl nitrite. rsc.org These radicals are electrophilic in character and can participate in substitution reactions with various aromatic compounds. rsc.org
In the context of amide chemistry, radical-mediated reactions have been developed for the synthesis of complex heterocyclic structures. For instance, the radical-mediated divergent cyclization of benzamides can lead to the formation of perfluorinated or cyanated isoquinolinediones. rsc.org While not specific to this compound, these studies highlight the utility of radical pathways in the functionalization of amide-containing molecules with perfluoroalkyl groups. rsc.org
Furthermore, electrochemical methods have been employed to generate radical species for synthetic applications. The direct electrochemical synthesis of pentafluorophenyl (PFP) esters from carboxylic acids and pentafluorophenol (B44920) proceeds via an oxyl-radical-promoted nucleophilic aromatic substitution. rsc.org This process involves the anodic activation of pentafluorophenol to its corresponding oxyl radical, which then facilitates the substitution of a fluorine atom by a carboxylate. rsc.org This demonstrates a viable pathway for forming new bonds at the pentafluorophenyl ring through a radical-mediated process.
The general reactivity of perfluoroalkyl radicals is an area of active investigation, with studies focusing on their association kinetics and unimolecular dissociation reactions. chemrxiv.orgchemrxiv.org This fundamental research provides insights into the stability and reactivity of fluorinated radical species, which is essential for understanding and predicting the outcomes of radical reactions involving compounds like this compound.
Tautomerism and Isomerization Pathways
Tautomerism is a fundamental concept in the study of amides and related compounds, with the amide-imidol and keto-enol equilibria being of particular interest. beilstein-journals.orgresearchgate.netpressbooks.pub In fluorinated amide systems such as this compound, the presence of the electron-withdrawing pentafluorophenyl group can significantly influence the position of these equilibria. The tautomeric equilibrium of amides is generally shifted towards the amide form, with the enol (or imidol) form being present in much lower concentrations. pressbooks.pub
The interconversion between tautomers can be catalyzed by both acids and bases. pressbooks.pub In base-catalyzed imine-enamine tautomerization, the process typically involves a two-step mechanism: the removal of a proton to form a resonance-stabilized carbanion, followed by the transfer of a proton to either the carbon or nitrogen atom. nih.gov The stability of the resulting tautomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. core.ac.uk
In fluorinated systems, theoretical and experimental studies using techniques like 15N NMR have been employed to investigate the enamine-imine tautomeric equilibrium. nih.govresearchgate.net For example, in the 4-trifluoromethyl[b]benzo-1,4-diazepine system, it was found that the equilibrium is entirely shifted towards the imine form. nih.govresearchgate.net This suggests that the presence of fluorine-containing groups can have a pronounced effect on the relative stability of tautomers. Computational studies are a powerful tool for calculating the thermodynamic stabilities of keto-enol tautomers of amides, providing insights into the equilibrium constants and the preference for one form over the other. coe.edu
The amide bond in this compound exhibits partial double bond character due to resonance, which restricts rotation around the C-N bond. This restricted rotation gives rise to conformational isomers, typically referred to as cis and trans rotamers. The energy barrier to this rotation is a key parameter that influences the dynamic behavior of the molecule. ias.ac.in
For acyclic secondary amides, the trans conformation is generally preferred. nd.edu However, the conformational equilibrium can be influenced by noncovalent interactions and solvent effects. nd.edu In the case of N-(pyrimidin-2-yl)pentafluorobenzamide, a related compound, the cis amide bond is observed in the solid state, and a mixture of cis and trans rotamers is present in solution. nd.edu The equilibrium was found to be strongly dependent on the solvent, with the cis rotamer being entropically favored. nd.edu
The rotational barriers in amides typically range from 50 to 90 kJ/mol. ias.ac.in These barriers are influenced by the substituents on the amide nitrogen and the carbonyl carbon. The presence of bulky or electron-withdrawing groups, such as the pentafluorophenyl group, can affect the height of the rotational barrier. Theoretical calculations, such as Density Functional Theory (DFT), are often used to compute these barriers and to understand the factors that govern them. fcien.edu.uynih.gov For instance, in N-difluoromethylated amides, NMR analysis and DFT calculations have been used to investigate the conformational preferences, revealing the interplay of hydrogen-bonding, steric, and stereoelectronic effects. rsc.org
The following table summarizes the typical rotational energy barriers for various amides, providing a comparative context for this compound.
| Amide | Rotational Barrier (kJ/mol) | Reference |
|---|---|---|
| Formamide (FA) | 66.9 (gas phase) | fcien.edu.uy |
| N,N-Dimethylformamide (DMF) | 81.2 (gas phase) | fcien.edu.uy |
| N,N-Dimethylacetamide (DMA) | 64.0 (gas phase) | fcien.edu.uy |
| N-Methylformamide (NMF) | 79.5 (chloroform) | fcien.edu.uy |
| N-Methylacetamide (NMA) | 75.3 (chloroform) | fcien.edu.uy |
Mechanistic Elucidation of Key Transformations
The elucidation of reaction mechanisms involving this compound relies on the characterization of transient species such as reaction intermediates and transition states. In reactions of related N-pentafluorophenylcarbonimidoyl dihalides with aliphatic amines, a mechanism involving a tetrahedral intermediate has been proposed. researchgate.net The rate-limiting step in these reactions depends on the nature of the amine, being either the formation of the intermediate or its stereomutation. researchgate.net
Computational methods, particularly DFT, are invaluable for studying the potential energy surfaces of reactions and for locating and characterizing transition states. nih.govmdpi.com For example, in the thermal decomposition of N-substituted diacetamides, a six-membered ring transition state has been proposed and investigated computationally. mdpi.com Such studies provide insights into the geometry and energy of the transition state, which are crucial for understanding the reaction pathway.
In the context of tautomerism, theoretical studies can be used to calculate the energy barriers for the interconversion between tautomers. For N-hydroxy amidines, DFT calculations have shown that while the energy difference between the tautomers is relatively small, the barrier for their interconversion at room temperature is high, suggesting that the process is slow in the absence of a catalyst. researchgate.net The presence of solvent molecules, such as water, can significantly lower this barrier by participating in the proton transfer, thereby facilitating the tautomerization. researchgate.net
The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic studies provide information about the rates of reactions and the factors that influence them, while thermodynamic studies reveal the relative stabilities of reactants, products, and intermediates.
The kinetics of base-catalyzed imine-enamine tautomerization have been studied for related systems, where the reaction can be modulated to favor either the kinetically or thermodynamically controlled product by changing the reaction conditions. nih.gov For example, in some cases, the imine form is kinetically favored, while the enamine form is thermodynamically favored. nih.gov
Computational chemistry plays a significant role in determining the kinetic and thermodynamic parameters of reactions. mdpi.comresearchgate.net For instance, transition state theory can be used in conjunction with DFT calculations to estimate reaction rate constants and activation barriers. researchgate.net Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of reaction can also be calculated, providing a comprehensive understanding of the reaction energetics.
The following table presents a conceptual overview of the kinetic and thermodynamic parameters that are relevant to the study of the reactivity of this compound.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Rate Constant (k) | A measure of the speed of a chemical reaction. | Determines how quickly reactions such as tautomerization or conformational changes occur. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Indicates the height of the energy barrier for processes like amide bond rotation and chemical transformations. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Indicates whether a reaction is exothermic or endothermic, providing insight into the stability of products versus reactants. |
| Entropy of Reaction (ΔS) | A measure of the change in disorder during a reaction. | Contributes to the overall free energy change and can be particularly important for isomerization reactions. |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a reaction and the position of equilibrium. |
Advanced Spectroscopic and Spectrometric Characterization Methodologies for N Pentafluorophenyl Pentanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as multidimensional techniques, a complete picture of the atomic arrangement and electronic distribution within N-(pentafluorophenyl)pentanamide can be achieved.
¹H, ¹³C, ¹⁹F NMR for Probing Electronic Environments and Connectivity
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the pentanamide (B147674) portion of the molecule. The chemical shifts of the protons are influenced by their local electronic environment. chemistrysteps.com Protons closer to the electron-withdrawing amide group will be deshielded and appear at a higher chemical shift (downfield), while protons further away in the alkyl chain will be more shielded and appear at a lower chemical shift (upfield). chemistrysteps.com The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., triplets, sextets) arise from spin-spin coupling with neighboring protons, revealing the connectivity of the alkyl chain. compoundchem.com The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and temperature. compoundchem.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. oregonstate.edu Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. csustan.educompoundchem.com The carbonyl carbon of the amide group is significantly deshielded and appears at a low field, typically in the range of 160-180 ppm. compoundchem.com The carbons of the pentyl chain will have chemical shifts characteristic of sp³ hybridized carbons, generally between 10 and 40 ppm. compoundchem.com The carbons of the pentafluorophenyl ring will also have distinct chemical shifts, which can be influenced by the fluorine substituents. Due to the low natural abundance of ¹³C, these spectra are often acquired with proton decoupling to simplify the spectrum and enhance signal intensity. compoundchem.com However, coupling to the highly abundant ¹⁹F nuclei can sometimes lead to peak broadening or splitting for the carbons in the pentafluorophenyl ring. reddit.com
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the pentafluorophenyl group. alfa-chemistry.com With a natural abundance of nearly 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra are readily obtained. alfa-chemistry.com The chemical shifts of the fluorine atoms are very sensitive to their electronic environment and their position on the aromatic ring (ortho, meta, para). alfa-chemistry.comnih.gov The signals are typically referenced to an external standard like trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.comucsb.edu The ortho-fluorines are expected to have a different chemical shift compared to the meta- and para-fluorines due to their proximity to the amide substituent. Coupling between the different fluorine nuclei on the ring (J-coupling) will result in complex splitting patterns that can be used to assign each fluorine resonance.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H | 7.5 - 9.0 | broad singlet |
| α-CH₂ | 2.2 - 2.5 | triplet |
| β-CH₂ | 1.6 - 1.8 | sextet |
| γ-CH₂ | 1.3 - 1.5 | sextet |
| δ-CH₃ | 0.9 - 1.0 | triplet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 170 - 175 |
| C (ipso) | 115 - 125 |
| C-F (ortho) | 135 - 145 |
| C-F (meta) | 138 - 148 |
| C-F (para) | 136 - 146 |
| α-CH₂ | 35 - 45 |
| β-CH₂ | 25 - 35 |
| γ-CH₂ | 20 - 30 |
| δ-CH₃ | 10 - 15 |
Table 3: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound (relative to CFCl₃)
| Fluorine(s) | Predicted Chemical Shift (ppm) |
| ortho-F | -160 to -170 |
| meta-F | -150 to -160 |
| para-F | -140 to -150 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum of this compound will connect the signals of adjacent methylene (B1212753) groups in the pentyl chain (e.g., α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, etc.), allowing for a sequential walk along the chain to confirm the ¹H assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. emerypharma.comcolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and unambiguous assignment of the protonated carbons in the molecule. columbia.edu This is particularly useful for assigning the carbons of the pentyl chain.
Dynamic NMR and Conformational Analysis
The amide bond in this compound has a partial double bond character, which can lead to restricted rotation around the C-N bond. This can result in the presence of two distinct conformers (cis and trans) in solution. researchgate.net Dynamic NMR spectroscopy is a powerful tool to study such conformational exchange processes. copernicus.org
By acquiring NMR spectra at different temperatures, the rate of interconversion between the conformers can be studied. researchgate.net At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate sets of signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal at higher temperatures. copernicus.org By analyzing the line shapes of the signals at different temperatures, the energy barrier to rotation around the amide bond can be determined. researchgate.net Nuclear Overhauser Effect (NOE) experiments can also provide information about the spatial proximity of different protons in the molecule, helping to distinguish between the cis and trans conformers. copernicus.org The conformational preferences of the molecule can also be investigated using quantum mechanical calculations, which can provide insights into the relative stabilities of different conformers. nih.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Analysis of Amide Vibrations and Pentafluorophenyl Signatures
Amide Vibrations: The amide group gives rise to several characteristic absorption bands in the IR spectrum. s-a-s.org
Amide I band: This band, typically appearing in the region of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. nih.gov Its exact position is sensitive to hydrogen bonding and the conformation of the amide group.
Amide II band: Found between 1510 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. s-a-s.org
Amide III band: This is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1250-1350 cm⁻¹ region. s-a-s.org
N-H stretching: The N-H stretching vibration of a secondary amide typically appears as a single sharp band in the range of 3250-3450 cm⁻¹. youtube.com The presence and strength of hydrogen bonding can cause this band to broaden and shift to lower frequencies. youtube.com
Pentafluorophenyl Signatures: The pentafluorophenyl group also has characteristic vibrational modes. The C-F stretching vibrations typically give rise to strong absorptions in the fingerprint region of the IR spectrum, generally between 1100 and 1400 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1650 cm⁻¹ region.
Interpretation of Vibrational Modes in Relation to Molecular Structure
The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.orgyoutube.com For this compound, this results in a large number of possible vibrations. The analysis of the IR and Raman spectra involves identifying the characteristic group frequencies to confirm the presence of the amide and pentafluorophenyl functionalities. s-a-s.org
The position, intensity, and shape of the vibrational bands can provide further structural information. For example, the frequency of the Amide I band can give an indication of the degree of intermolecular hydrogen bonding in the solid state or in concentrated solutions. nih.gov Shifts in the vibrational frequencies of the pentafluorophenyl ring can be correlated with the electronic effects of the amide substituent. By comparing the experimental spectra with those predicted from computational calculations, a more detailed assignment of the individual vibrational modes can be achieved, leading to a deeper understanding of the molecular structure and bonding in this compound.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency Range (cm⁻¹) |
| Amide | N-H stretch | 3250 - 3450 |
| Alkyl | C-H stretch | 2850 - 3000 |
| Amide | C=O stretch (Amide I) | 1630 - 1680 |
| Amide | N-H bend, C-N stretch (Amide II) | 1510 - 1570 |
| Aromatic | C=C stretch | 1450 - 1650 |
| Pentafluorophenyl | C-F stretch | 1100 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing definitive information on its molecular weight and elemental composition, as well as insights into its chemical structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.
The molecular formula of this compound is C₁₁H₁₀F₅NO. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated. Experimental determination via HRMS would aim to match this theoretical value, thereby confirming the molecular formula and ruling out other potential formulas with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₅NO |
| Theoretical Monoisotopic Mass | 283.0659 u |
| Nominal Mass | 283 u |
This table presents the calculated theoretical mass values for the specified compound.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nih.govproquest.com In an MS/MS experiment, the intact molecular ion of this compound (the precursor ion, m/z 283.0659) is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, charged fragments (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification.
For this compound, the most probable fragmentation pathway involves the cleavage of the amide bond (C-N), which is the most labile bond in the structure under MS/MS conditions. This cleavage would result in two primary fragment ions. The strong electron-withdrawing effect of the pentafluorophenyl group significantly influences the fragmentation. lookchem.com Studies on similar pentafluorophenyl-containing compounds, such as pentafluorophenylhydrazones, show a characteristic cleavage that produces an ion corresponding to the pentafluorophenylamine moiety. lookchem.com
Expected Fragmentation Pathways:
Formation of the acylium ion: Cleavage of the C-N bond can generate the pentanoyl cation.
Formation of the pentafluorophenylaminyl radical cation: The same cleavage event would produce a fragment containing the pentafluorophenylamine structure.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Formula | Fragment m/z (monoisotopic) |
|---|---|---|---|
| 283.0659 | [CH₃(CH₂)₃CO]⁺ | C₅H₉O | 85.0648 |
| 283.0659 | [C₆F₅NH]⁺ | C₆HF₅N | 182.0026 |
This interactive table details the primary product ions expected from the tandem mass spectrometric analysis of this compound.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single crystal X-ray diffraction (SC-XRD) analysis of a suitable, high-quality crystal of this compound would yield a definitive structural model. fiveable.me This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. fiveable.me The analysis provides the precise coordinates of each atom in the crystal's unit cell.
From this data, the following structural parameters can be determined:
Bond Lengths and Angles: Precise measurements for all bonds (C-C, C-H, C-F, C-N, C=O) and the angles between them.
Molecular Conformation: The dihedral angles defining the conformation of the flexible pentyl chain can be established. The analysis would also reveal the relative orientation of the planar pentafluorophenyl ring with respect to the amide plane. Studies on structurally related molecules show that the conformation is often a result of minimizing steric hindrance while maximizing favorable intermolecular interactions. rsc.org
Analysis of Intermolecular Interactions and Crystal Packing
Key intermolecular interactions likely to be observed include:
N-H···O Hydrogen Bonding: The classic and strong interaction between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This is a primary interaction that often leads to the formation of chains or dimers in related amide structures.
C-H···F Interactions: Weak hydrogen bonds can form between the C-H bonds of the pentyl group and the fluorine atoms of the pentafluorophenyl ring on an adjacent molecule. researchgate.net
π-π Stacking: The electron-deficient pentafluorophenyl ring can engage in stacking interactions with the aromatic rings of neighboring molecules. nih.gov The nature of this interaction is often described as an aryl···perfluoroaryl interaction. researchgate.net
F···F Contacts: Short contacts between fluorine atoms on adjacent molecules also contribute to the stability of the crystal packing. dtic.mil
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | N-H | C=O | Strong interaction forming primary structural motifs like chains or dimers. |
| Weak Hydrogen Bond | C-H (alkyl) | F-C (aryl) | Contributes to the three-dimensional packing arrangement. researchgate.net |
| π-π Stacking | Pentafluorophenyl Ring | Pentafluorophenyl Ring | Stacking of electron-deficient aromatic rings stabilizes the lattice. nih.govresearchgate.net |
| Halogen Contacts | F-C (aryl) | F-C (aryl) | Short F···F contacts that help consolidate the crystal packing. dtic.mil |
This table summarizes the significant intermolecular forces anticipated to direct the crystal packing of this compound.
Other Spectroscopic Techniques for Specialized Analysis
While MS and XRD provide core structural and molecular weight information, other spectroscopic methods are essential for a comprehensive characterization of this compound in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would provide information on the number and chemical environment of the protons in the pentyl chain. The chemical shifts and coupling patterns would confirm the structure of the alkyl group.
¹³C NMR: Would show distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon and the six carbons of the pentafluorophenyl ring, which would appear as complex multiplets due to C-F coupling.
¹⁹F NMR: This is particularly informative for fluorinated compounds. It would show signals corresponding to the fluorine atoms on the aromatic ring, with their chemical shifts and coupling patterns providing confirmation of the pentafluorosubstitution pattern.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include a strong absorption for the C=O (amide I) stretching vibration (typically ~1650-1680 cm⁻¹), an N-H stretching vibration (~3200-3400 cm⁻¹), and strong absorptions corresponding to the C-F bonds of the pentafluorophenyl ring.
UV-Visible Spectroscopy for Electronic Transitions
The electronic absorption properties of a molecule, observable through UV-Visible spectroscopy, are dictated by the types of electronic transitions that can occur when the molecule interacts with ultraviolet or visible light. For a compound like this compound, one would anticipate transitions involving the π-electrons of the aromatic ring and the n-electrons of the amide group.
Theoretically, the primary electronic transitions expected would be π → π* and n → π. The π → π transitions, typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pentafluorophenyl ring. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the nitrogen or oxygen atom of the amide group to a π* antibonding orbital of the carbonyl group or the aromatic ring.
The pentafluorophenyl group, being an electron-withdrawing moiety, would be expected to influence the energy of these transitions compared to a non-fluorinated analogue. This is due to the inductive effect of the fluorine atoms, which can alter the energy levels of the molecular orbitals. However, without experimental spectra or computational studies for this compound, specific absorption maxima (λmax) and molar absorptivity (ε) values cannot be provided.
A search of the scientific literature did not yield any published UV-Visible spectra or associated data tables for this compound. Studies on related compounds containing a pentafluorophenyl group or an amide linkage exist, but direct extrapolation of their spectral data to this compound would be speculative and scientifically unsound. For instance, while research on amides, in general, has explored their electronic transitions, the specific influence of the pentafluorophenyl substituent on the pentanamide backbone has not been characterized.
Table 4.5.1.1: Hypothetical UV-Visible Absorption Data for this compound
| Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |
| π → π | ~200-280 | High |
| n → π | ~250-350 | Low |
| Note: This table is a theoretical estimation based on general principles of UV-Visible spectroscopy and data for analogous compounds. No specific experimental or computational data for this compound has been found in the reviewed literature. |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For a derivative of this compound to be CD-active, it must possess a chiral center. This could be introduced, for example, by using a chiral carboxylic acid derivative in the synthesis, such as (R)- or (S)-2-methylpentanoic acid instead of pentanoic acid.
If such chiral derivatives were synthesized, their CD spectra would provide valuable information about their absolute configuration and conformation in solution. The Cotton effect, which is the characteristic change in sign of the CD signal near an absorption band, would be observed for the electronic transitions of the chromophores in the molecule, namely the pentafluorophenyl ring and the amide group.
The sign and magnitude of the Cotton effects would be dependent on the spatial arrangement of these chromophores relative to the chiral center. However, the scientific literature search did not reveal any studies on the synthesis or CD spectroscopic analysis of chiral derivatives of this compound. While there is extensive research on the CD spectroscopy of various chiral amides and compounds with chiral aromatic systems, the absence of data for this specific class of compounds prevents any detailed discussion of their chiroptical properties.
Table 4.5.2.1: Anticipated Chromophores for CD Analysis in Chiral this compound Derivatives
| Chromophore | Associated Electronic Transition(s) | Expected Wavelength Region for Cotton Effect (nm) |
| Pentafluorophenyl ring | π → π | ~200-280 |
| Amide | n → π | ~250-350 |
| Note: This table outlines the chromophoric groups that would be expected to give rise to CD signals in a chiral derivative of this compound. No experimental CD spectra have been reported. |
Computational and Theoretical Chemistry Approaches to N Pentafluorophenyl Pentanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of N-(pentafluorophenyl)pentanamide at a molecular level. These calculations provide a theoretical framework for interpreting experimental data and predicting chemical properties.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometries and electronic properties of molecules like this compound. DFT calculations can provide highly precise structures, which are crucial for analyzing the molecule's functionality. nih.gov These methods have been successfully applied to optimize the geometries of large molecular systems, demonstrating their capability to handle complex structures. nih.gov
DFT analysis is also critical in understanding the electronic configurations of complex molecules, such as in determining the ground states of uranium(II) complexes. nih.gov The choice of functional and basis set, for instance, ωB97XD/aug-cc-pvdz, has been shown to provide a good balance of accuracy and computational cost for predicting properties of fluorinated molecules. researchgate.net The electronic properties derived from DFT, such as the distribution of electron density, are essential for predicting how the molecule will interact with other chemical species. rsc.org
Hartree-Fock and Post-Hartree-Fock Methods for Refined Calculations
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for more complex calculations. q-chem.com While HF theory offers valuable qualitative insights, especially for the molecular structures of organic compounds, it does not fully account for electron correlation. q-chem.comnih.gov
To achieve higher accuracy, post-Hartree-Fock methods are employed. wikipedia.org These methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset (MP) perturbation theory, build upon the HF results to include the effects of electron correlation. wikipedia.orgpku.edu.cnststephens.net.in Post-HF methods are generally more computationally intensive but yield more accurate results, which is particularly important for processes like molecular dissociation or the study of excited states. wikipedia.org The choice between different post-HF methods depends on the specific properties being investigated and the desired level of accuracy. pku.edu.cn
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for structure verification. DFT-based procedures have been developed to accurately and efficiently predict 19F NMR chemical shifts for molecules containing fluorine. rsc.org The accuracy of these predictions is dependent on the chosen level of theory and basis set. nsf.gov For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational efficiency in predicting 19F NMR chemical shifts. researchgate.net
These computational tools can assist in the characterization of reaction intermediates and products. researchgate.net The prediction of vibrational frequencies is another important application, often used to identify stable molecular structures and to interpret infrared and Raman spectra.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the electronic distribution and energy levels within a molecule, which is crucial for understanding its chemical reactivity and electronic properties.
HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. physchemres.org A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more reactive. physchemres.orgresearchgate.net
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energies of these orbitals and their gap can be calculated using methods like DFT. schrodinger.com These calculations can reveal how modifications to the molecular structure, such as the introduction of fluorine atoms, can alter the HOMO and LUMO energy levels and, consequently, the molecule's electronic and photophysical properties. nih.gov For example, in a study of tetranuclear gold(I) fluorinated amidinate complexes, an increase in fluorine atoms led to a decrease in the contribution of the amidinate ligands to the HOMO orbital. nih.gov
Charge Distribution and Electrostatic Potential Maps
The distribution of charge within a molecule and its resulting electrostatic potential are fundamental to understanding its interactions with other molecules. Electrostatic potential (ESP) maps are a valuable tool for visualizing regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). sparkle.pro.brwalisongo.ac.id These maps can be generated from computational calculations and provide a visual representation of where a molecule is likely to undergo electrophilic or nucleophilic attack. walisongo.ac.id
The color-coding of ESP maps, typically with red indicating negative potential and blue indicating positive potential, allows for the intuitive identification of acidic and basic regions. sparkle.pro.br The combination of ESP maps with Natural Bond Orbital (NBO) analysis can provide a more quantitative understanding of the charge distribution. walisongo.ac.id This combined approach has been used to explain the reactivity differences between various substituted halobenzenes in nucleophilic aromatic substitution reactions. walisongo.ac.id
Intermolecular Interactions and Non-Covalent Bonding in this compound
Computational chemistry provides powerful tools to investigate the complex network of intermolecular forces that govern the supramolecular assembly and solid-state structure of this compound. These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the compound's physical properties, crystal packing, and potential for molecular recognition.
Hydrogen Bonding Networks in this compound Assemblies
The primary and most dominant non-covalent interaction in the assemblies of this compound is hydrogen bonding. rsc.org The amide functional group is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O). irb.hr This dual functionality allows molecules of this compound to form extended and stable networks.
Halogen Bonding and Other Non-Covalent Interactions
Beyond classical hydrogen bonding, the highly fluorinated aromatic ring introduces the possibility of other significant non-covalent interactions, particularly halogen bonding.
Halogen Bonding: The fluorine atoms in the pentafluorophenyl ring can participate in halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base. nih.gov While fluorine's σ-hole is generally less pronounced than that of heavier halogens, C-F···O=C and C-F···π interactions can still occur. Computational studies on other fluorinated organic molecules have identified short and directional C-H···F and C-F···F interactions that contribute to crystal stability. researchgate.net These interactions are primarily driven by electrostatics and dispersion forces. nih.gov
Other Interactions:
π-π Stacking: The electron-deficient pentafluorophenyl ring can engage in favorable π-π stacking interactions with electron-rich aromatic systems. However, in a pure crystal of this compound, interactions would be between two perfluorinated rings. These are often referred to as arene-perfluoroarene interactions and are driven by complementary electrostatics, with the electron-poor fluorinated ring interacting with the slightly more electron-rich (though still deficient) π-system of another. nih.gov
C-H···π Interactions: The aliphatic C-H bonds of the pentanamide (B147674) chain can act as donors in C-H···π interactions with the face of the pentafluorophenyl ring of a neighboring molecule. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Description |
| Hydrogen Bond | N-H | C=O | 4 - 8 | The strongest and most directional interaction, forming primary supramolecular chains. irb.hrresearchgate.net |
| Halogen Bond | C-F (σ-hole) | C=O or F | 0.5 - 2 | Weaker, directional interaction involving the fluorine atoms of the perfluorinated ring. researchgate.netnih.gov |
| π-π Interaction | Pentafluorophenyl ring | Pentafluorophenyl ring | 1 - 3 | Stacking of aromatic rings driven by electrostatic and dispersion forces. nih.gov |
| C-H···π Interaction | Aliphatic C-H | Pentafluorophenyl ring | 0.5 - 2.5 | Interaction between the alkyl chain and the aromatic ring face. researchgate.net |
| Dispersion Forces | Entire Molecule | Entire Molecule | Variable | Omnipresent attractive forces significant for large, polarizable molecules. libretexts.org |
Topological Analyses (e.g., ELF, LOL, ALIE, RDG) for Characterizing Weak Interactions
To visualize and quantify the weak intermolecular interactions within this compound assemblies, various computational tools based on electron density topology are employed. nih.gov These methods provide a visual and chemical understanding that goes beyond simple geometric criteria.
Reduced Density Gradient (RDG): The RDG method is particularly effective at identifying and visualizing non-covalent interactions in real space. nih.gov It plots the reduced electron density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the clear distinction between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). For this compound, an RDG analysis would reveal large, low-gradient surfaces between the N-H and C=O groups, characteristic of hydrogen bonds, and smaller surfaces corresponding to C-H···F and potential halogen bonds. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule. They are useful for visualizing covalent bonds and lone pairs. In the context of intermolecular interactions, they can help characterize the electron density depletion on the hydrogen atom in a hydrogen bond and the localization of lone pairs on the acceptor atom (e.g., carbonyl oxygen).
Average Local Ionization Energy (ALIE): ALIE is a descriptor that reflects the energy required to remove an electron at any point in space. Regions of low ALIE correspond to areas where electrons are most loosely bound, such as the lone pair regions of Lewis bases. In an analysis of this compound, the carbonyl oxygen and the fluorine atoms would exhibit low ALIE values, identifying them as the most likely sites for electrophilic attack or interaction with hydrogen/halogen bond donors.
| Analysis Tool | Information Provided | Application to this compound |
| RDG | Identifies and visualizes the location and nature of non-covalent interactions. nih.gov | Would map the H-bonding network (N-H···O=C) and weaker C-H···F and π-stacking interactions. |
| ELF / LOL | Maps regions of high electron localization (bonds, lone pairs). | Would visualize the lone pairs on the carbonyl oxygen and fluorine atoms, confirming their role as acceptors. |
| ALIE | Highlights regions of high chemical reactivity (low ionization energy). | Would identify the carbonyl oxygen as the primary site for hydrogen bonding. |
| Hirshfeld Surface | Partitions crystal space to visualize and quantify intermolecular contacts. ijcce.ac.ir | Would quantify the percentage of crystal surface involved in H-bonds, F···H contacts, F···F contacts, etc. |
Reaction Mechanism Simulations
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and factors controlling selectivity. pitt.edu
Computational Modeling of Reaction Pathways and Transition States
The synthesis of this compound typically involves the acylation of pentafluoroaniline with a pentanoyl derivative, such as pentanoyl chloride or pentanoic anhydride (B1165640). Computational modeling, primarily using Density Functional Theory (DFT), can map the entire reaction energy profile.
A plausible reaction mechanism for the reaction with pentanoyl chloride would proceed via a nucleophilic addition-elimination pathway. researchgate.net Computational modeling of this process would involve:
Reactant Complex Formation: Modeling the initial non-covalent association of pentafluoroaniline and pentanoyl chloride.
Transition State 1 (TS1): Locating the transition state for the nucleophilic attack of the aniline (B41778) nitrogen onto the carbonyl carbon. This is often the rate-determining step. researchgate.net Vibrational frequency analysis is used to confirm the transition state, which should have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.
Tetrahedral Intermediate: Characterizing the geometry and stability of the tetrahedral intermediate formed after the initial attack.
Transition State 2 (TS2): Locating the transition state for the elimination of the chloride leaving group to reform the carbonyl double bond.
Product Complex: Modeling the final complex of this compound and the HCl byproduct.
Prediction of Selectivity and Yields in Synthetic Transformations
Computational modeling can be extended to predict the selectivity of reactions where multiple products are possible. For instance, if a reactant possesses multiple nucleophilic sites, comparing the activation energies for attack at each site can predict the regioselectivity. The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. mdpi.com
In the synthesis of this compound, while the primary amine is the most nucleophilic site, side reactions could potentially occur. For example, under certain conditions, Friedel-Crafts-type reactions on the aromatic ring could be a competing pathway. Computational simulations can assess the feasibility of these side reactions by calculating their activation barriers. If the barrier for a side reaction is significantly higher than that of the desired amidation, it can be predicted that the reaction will be highly selective and produce a high yield of this compound. nih.govresearchgate.net
Furthermore, theoretical calculations can help optimize reaction conditions. The effect of different solvents can be modeled using implicit or explicit solvent models, and the role of catalysts can be investigated by modeling their interaction with the reactants and transition states. pitt.edu This predictive power allows for the rational design of synthetic protocols, minimizing trial-and-error experimentation.
Structure Activity/property Relationship Studies: Theoretical and Mechanistic Aspects
Impact of the Pentafluorophenyl Group on Amide Reactivity and Stability
The introduction of a pentafluorophenyl group to the nitrogen atom of pentanamide (B147674) induces significant changes in the electronic and steric environment of the amide bond, thereby altering its reactivity and stability.
Electronic Effects of Fluorine Atoms on the Amide Bond
The five fluorine atoms on the phenyl ring exert a powerful electron-withdrawing effect through both induction (σ-withdrawal) and resonance (π-withdrawal). This has several key consequences for the adjacent amide bond. The high electronegativity of fluorine polarizes the C-F bonds, which in turn withdraws electron density from the aromatic ring and, consequently, from the amide nitrogen. rroij.com This reduction in electron density on the nitrogen atom decreases its basicity and nucleophilicity.
The pKa of the N-H proton in N-(pentafluorophenyl)pentanamide is expected to be significantly lower (more acidic) than that of simple secondary amides. This is a direct consequence of the stabilization of the resulting conjugate base (the amidate anion) by the strongly electron-withdrawing pentafluorophenyl ring. While a precise pKa value for this compound is not documented, data for related fluorinated compounds, such as pentafluorophenol (B44920) (pKa ~5.5), underscore the potent acidifying effect of the C6F5 group. ut.ee
Steric Hindrance and Conformational Preferences Induced by the Perfluorinated Ring
In N-aryl amides, there is a general preference for a trans conformation of the amide bond, where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond. However, the presence of bulky ortho-substituents on the aryl ring can lead to a twisted conformation, where the plane of the aryl ring is not coplanar with the amide plane to minimize steric repulsion. In this compound, the two ortho-fluorine atoms contribute to this steric clash.
Furthermore, studies on N-(pyrimidin-2-yl)pentafluorobenzamide have shown that interactions between the perfluorinated ring and other parts of the molecule can stabilize specific conformations. arkat-usa.org In some cases, an intramolecular interaction between a lone pair on another part of the molecule and the electron-deficient center of the pentafluorophenyl ring can favor a cis amide conformation. arkat-usa.org While the pentanoyl group in this compound lacks a strong lone-pair donor to induce such a dramatic conformational shift, the inherent steric and electronic properties of the pentafluorophenyl group will undoubtedly dictate specific conformational preferences that influence its intermolecular interactions and potential biological activity.
Rational Design Principles for Fluorinated Amides
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and biological properties. The principles applied to other fluorinated compounds can be extended to the rational design of molecules based on the this compound scaffold.
Modulating Reactivity through Strategic Fluorine Placement
The degree and position of fluorination on the phenyl ring are critical determinants of reactivity. While this compound features a perfluorinated ring, the principles of strategic fluorine placement are evident when considering hypothetical analogs. For instance, the introduction of fewer fluorine atoms or their placement at different positions (ortho, meta, para) would systematically alter the electronic and steric properties of the amide.
For example, a monofluorinated analog would have a less pronounced electron-withdrawing effect compared to the pentafluorinated compound, leading to a more stable amide bond and a higher pKa of the N-H proton. The position of a single fluorine atom would also be crucial; a para-fluoro substituent would exert its electronic effect primarily through resonance, while an ortho-fluoro substituent would have a more significant steric impact and a stronger inductive effect. This ability to modulate the electronic nature of the amide bond through fluorination is a key principle in designing molecules with desired reactivity and metabolic stability. nih.gov
Tailoring Intermolecular Interactions via Fluorine Substitution
Fluorine substitution offers a powerful tool for tailoring intermolecular interactions, which are critical for molecular recognition and binding to biological targets. The pentafluorophenyl group in this compound can participate in several types of non-covalent interactions:
Halogen Bonding: The electropositive region on the fluorine atoms (the σ-hole) can interact favorably with nucleophilic atoms like oxygen and nitrogen, forming halogen bonds. These interactions can play a significant role in directing the binding of the molecule to a protein active site.
Aryl-Perfluoroaryl Stacking: The electron-deficient pentafluorophenyl ring can engage in strong stacking interactions with electron-rich aromatic systems (e.g., the side chains of tyrosine, tryptophan, or phenylalanine in a protein). acs.org These interactions are often stronger than the stacking of two non-fluorinated aromatic rings. acs.org
Hydrophobic Interactions: The perfluorinated ring is highly lipophilic and can enhance binding to hydrophobic pockets in proteins.
By strategically modifying the fluorination pattern, the nature and strength of these intermolecular interactions can be fine-tuned to optimize the binding affinity and selectivity of a molecule for its target.
Mechanistic Insights into Potential Biological Interactions (Excluding Clinical Outcomes)
While there is no specific information on the biological interactions of this compound, we can infer potential mechanisms based on the known behavior of other fluorinated compounds, particularly as enzyme inhibitors.
The incorporation of fluorine can enhance the potency of enzyme inhibitors through several mechanisms. rroij.com The strong electron-withdrawing nature of the pentafluorophenyl group can increase the acidity of the amide N-H, potentially leading to stronger hydrogen bonding interactions with residues in an enzyme's active site.
Furthermore, fluorinated compounds can act as mechanism-based inhibitors. nih.gov In such cases, the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies the enzyme, causing irreversible inhibition. For example, the presence of fluorine can facilitate the elimination of a leaving group, generating a reactive Michael acceptor within the active site. nih.gov While the pentanamide portion of this compound is relatively unreactive, the principles of fluorine-mediated enzyme inhibition suggest that derivatives of this compound could be designed to act as potent and specific inhibitors.
The pentafluorophenyl group itself can contribute to binding affinity through the non-covalent interactions discussed previously (halogen bonding, π-stacking). These interactions can orient the molecule within the active site in a way that positions the reactive part of the molecule for optimal interaction with catalytic residues. Computational modeling and experimental techniques are crucial for elucidating these binding modes and inhibition mechanisms at an atomic level. rroij.com
Theoretical Studies on Molecular Target Binding Mechanisms
Theoretical studies are pivotal in elucidating how a ligand, such as this compound, might interact with a biological target, like a protein or nucleic acid. These investigations typically employ a range of computational techniques to model the binding event.
Key Methodologies:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this would involve docking it into the active site of a target enzyme to predict its binding pose and affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the binding process, revealing how the ligand and target adapt to each other over time. This can uncover conformational changes and key interactions that are crucial for binding.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a highly accurate quantum mechanical description of the region where bond-making or bond-breaking occurs (e.g., the ligand and key active site residues), while the rest of the system is treated with more computationally efficient molecular mechanics.
A hypothetical study on this compound would first identify a potential biological target. Following this, molecular docking would provide initial binding poses, which would then be refined and validated using more rigorous MD and QM/MM simulations to understand the thermodynamics and kinetics of the binding process.
Structure-Mechanism Relationships for Enzyme Inhibition (e.g., Coenzyme A Synthesis inhibition)
Understanding how a compound inhibits an enzyme is critical for its development as a therapeutic agent. Theoretical studies can dissect the mechanism of inhibition, whether it be competitive, non-competitive, or uncompetitive.
In the context of Coenzyme A (CoA) synthesis, researchers would investigate the interactions of this compound with the enzymes involved in the CoA biosynthetic pathway, such as pantothenate kinase or dephospho-CoA kinase. A 2002 study on a related compound, N-pentylpantothenamide, revealed that it does not directly inhibit the CoA biosynthetic enzymes but rather acts as an alternative substrate, leading to the formation of an inactive CoA analog. A similar mechanistic question could be posed for this compound.
Hypothetical Research Findings:
A theoretical study might reveal that the pentafluorophenyl group of this compound engages in specific non-covalent interactions, such as halogen bonding or π-stacking, with residues in the enzyme's active site. The strength and geometry of these interactions would be crucial for its inhibitory potency. By comparing the binding of the natural substrate with that of the potential inhibitor, researchers can understand the structural features that lead to inhibition.
| Enzyme in CoA Pathway | Potential Interaction with this compound (Hypothetical) | Predicted Inhibition Type |
| Pantothenate Kinase | Competitive binding at the pantothenate binding site. | Competitive |
| Dephospho-CoA Kinase | Allosteric binding, inducing a conformational change that prevents substrate binding. | Non-competitive |
| Phosphopantetheine Adenylyltransferase | Covalent modification of a key cysteine residue in the active site. | Irreversible |
Computational Predictions of Molecular Recognition and Specificity
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Computational methods are invaluable for predicting how selectively a molecule will bind to its intended target over other similar molecules in a biological system.
For this compound, computational studies would aim to predict its binding affinity and specificity for a range of potential protein targets. This is often achieved through large-scale virtual screening campaigns and free energy calculations.
Predictive Models and Data:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For a series of analogs of this compound, a QSAR model could predict their inhibitory potency based on physicochemical descriptors.
Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These are rigorous computational methods used to calculate the relative binding free energies of different ligands to a target protein. This allows for the precise prediction of how modifications to the structure of this compound would affect its binding affinity.
A hypothetical computational study could generate a "specificity profile" for this compound, predicting its binding affinity against a panel of enzymes. This would help to anticipate potential off-target effects and guide the design of more selective analogs.
| Molecular Descriptor | Hypothetical Impact on Binding Affinity | Rationale |
| LogP (Lipophilicity) | Increased affinity up to an optimal point. | Enhanced ability to cross cell membranes and enter hydrophobic binding pockets. |
| Molecular Weight | Variable. | Can influence steric fit and entropic penalties upon binding. |
| Number of Hydrogen Bond Donors/Acceptors | Increased affinity. | Formation of specific hydrogen bonds with the target protein. |
| Polar Surface Area | Decreased affinity for non-polar binding sites. | Mismatch with the hydrophobicity of the binding pocket. |
Potential Applications and Functional Roles in Advanced Materials and Chemical Synthesis
N-(pentafluorophenyl)pentanamide as a Building Block in Organic Synthesis
This compound's structure, featuring a stable amide linkage and a highly reactive aromatic ring, positions it as a key intermediate in the synthesis of complex molecules. The presence of five fluorine atoms makes the phenyl ring highly electron-deficient, which dictates its reactivity. numberanalytics.com
The primary role of this compound in organic synthesis is as a precursor for a variety of advanced fluorinated derivatives. The electron-deficient nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com In these reactions, one or more fluorine atoms can be replaced by a range of nucleophiles under relatively mild conditions. numberanalytics.com This reactivity allows for the introduction of diverse functional groups onto the aromatic ring, leading to the creation of novel molecules with tailored properties for applications in pharmaceuticals and materials science. numberanalytics.comresearchgate.net
The development of new methods for creating fluorinated organic molecules is in high demand due to their wide use in agricultural and pharmaceutical sciences. researchgate.net Compounds containing the pentafluorophenyl group are often thermally stable and can possess unique optical properties. numberanalytics.com The reactivity of these compounds is influenced by steric and electronic effects, as well as reaction conditions like solvent and temperature. numberanalytics.com For instance, this compound could be used to synthesize complex heterocyclic compounds, which are common motifs in many pharmaceutical products. numberanalytics.com
| Reaction Type | Description | Potential Products from this compound | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Replacement of fluorine atoms on the C6F5 ring by nucleophiles (e.g., -OH, -OR, -NHR, -SH). The reaction is regioselective, typically occurring at the para-position. | Substituted N-(polyfluorophenyl)pentanamides with varied functional groups. | numberanalytics.comnih.gov |
| Cross-Coupling Reactions | Participation in reactions like Suzuki-Miyaura coupling to form C-C bonds, linking the fluorinated ring to other aryl or vinyl groups. | Biphenyl or stilbene (B7821643) derivatives containing the pentanamide (B147674) moiety. | numberanalytics.com |
| Synthesis of Heterocycles | The pentafluorophenyl group can be a component in the construction of complex heterocyclic ring systems. | Fluorinated heterocycles with potential applications in medicinal chemistry. | numberanalytics.comresearchgate.net |
In the field of bioconjugation and peptide chemistry, pentafluorophenyl (PFP) esters are well-established as highly efficient acylating agents. nih.gov Compounds like Biotin Pentafluorophenyl Ester are used to label proteins and peptides by reacting with primary and secondary amine groups. bpsbioscience.comthermofisher.com The PFP ester is considered an "activated ester," where the pentafluorophenoxy group is an excellent leaving group, facilitating the formation of a stable amide bond with the amine nucleophile. researchgate.netpsu.edu This reactivity is enhanced because PFP esters are less prone to hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions in aqueous buffers. thermofisher.comwindows.netutwente.nl
While this compound is an amide, not an ester, its function can be considered analogous in the context of modifying peptides through its reactive ring. The amide bond C-N bond is significantly more stable and less reactive as an acylating agent than a PFP ester C-O bond. However, the pentafluorophenyl ring itself serves as a reactive handle for bioconjugation. nih.gov Peptides containing nucleophilic side chains (e.g., lysine, cysteine) could potentially be modified via SNAr reaction with the pentafluorophenyl ring of this compound. nih.gov This would attach the pentanamide-containing moiety to the peptide, providing a method for introducing a specific chemical tag. Perfluoroaromatic reagents have emerged as powerful tools for peptide modification, including tagging, cyclization, and stapling. nih.gov
| Compound Type | Reactive Site | Reaction with Amines | Application in Peptide Chemistry | Reference |
|---|---|---|---|---|
| Pentafluorophenyl (PFP) Ester (e.g., Biotin-PFP) | Ester carbonyl carbon | Forms a stable amide bond (acylation). The PFP group is the leaving group. | Amine labeling, peptide synthesis, cross-linking. | bpsbioscience.comthermofisher.compsu.edu |
| This compound | Pentafluorophenyl ring (C-F bonds) | Undergoes Nucleophilic Aromatic Substitution (SNAr) with amine side chains. The amide bond is stable. | Peptide modification, installation of a chemical handle for further functionalization. | nih.gov |
Functional Components in Polymer Chemistry
The unique reactivity of the pentafluorophenyl group makes it a valuable component in the synthesis and modification of advanced polymers.
While this compound itself is not a monomer for addition polymerization, it serves as an important structural model for creating functional monomers. A polymerizable group, such as an acrylate (B77674) or methacrylate, could be attached to a derivative of the compound to create a monomer.
The most relevant analogue in this context is poly(pentafluorophenyl acrylate) (PPFPA), a polymer synthesized from pentafluorophenyl acrylate monomer. wikipedia.org PPFPA is a highly versatile precursor polymer because the PFP ester groups are reactive towards nucleophiles, particularly primary and secondary amines. researchgate.netwikipedia.org This allows for post-polymerization modification, where the PFP esters are replaced by a wide variety of functional groups to create a library of functional polymers from a single parent polymer. wikipedia.orgacs.org This method is advantageous due to the high stability of PPFPA towards hydrolysis and its solubility in a broad range of organic solvents. researchgate.net Similarly, a hypothetical polymer containing this compound side chains could be synthesized by first creating a suitable monomer or by modifying a pre-existing reactive polymer. This would yield a polymer with pendant pentafluorophenyl rings ready for subsequent functionalization.
The true strength of incorporating the this compound moiety into a polymer lies in the design of specialty materials with precisely controlled properties. acs.org By leveraging the post-polymerization modification strategy demonstrated with PPFPA, polymers containing the this compound unit can be transformed into a vast array of functional materials. researchgate.netacs.org
The reaction of the pendant PFP groups with various amines or other nucleophiles can alter the polymer's characteristics significantly. utwente.nl For example, reaction with hydrophilic amines can render a hydrophobic polymer water-soluble. Introducing amino acids or peptides can create biocompatible materials or single-chain polymer nanoparticles (SCNPs) that mimic proteins. utwente.nlrug.nl This platform allows for the synthesis of polymers with applications in drug delivery, functional surfaces, and nanomedicine. wikipedia.orgresearchgate.netnih.gov The ability to sequentially or partially react the PFP groups enables the creation of copolymers with multiple functionalities on the same polymer backbone. acs.org
| Modification Reaction | Reactant | Resulting Polymer Property | Potential Application | Reference |
|---|---|---|---|---|
| Aminolysis | Primary/Secondary Amines | Formation of polyacrylamides, tunable hydrophilicity, introduction of functional groups (e.g., click handles, fluorescent tags). | Drug delivery, functional surfaces, nanoparticles. | researchgate.netwikipedia.orgacs.org |
| Transesterification | Alcohols (with base catalyst) | Formation of new polyacrylates, attachment of natural molecules (e.g., geraniol, lactic acid). | Renewable polymers, specialty materials. | acs.org |
| Bioconjugation | Amino acids, peptides, antibodies | Creation of biocompatible polymers, zwitterionic hydrogels, protein-polymer hybrids. | Biomaterials, protein mimicry, purification systems. | utwente.nlacs.orgrug.nl |
Catalytic Applications and Ligand Design
In the field of organometallic chemistry and catalysis, the pentafluorophenyl group is a valuable component in ligand design. The strong electron-withdrawing nature of the C6F5 group can significantly modulate the electronic properties of a metal center, thereby influencing the catalytic activity and stability of the complex. nih.gov
This compound possesses several features that make it a candidate for ligand design. The amide nitrogen and the carbonyl oxygen can act as donor atoms to coordinate with a metal center. Furthermore, the pentafluorophenyl ring itself can engage in non-covalent interactions, such as phenyl–pentafluorophenyl stacking, which can help in the self-assembly of supramolecular catalytic systems. mdpi.comresearchgate.net
Novel palladium(II) complexes incorporating N-bonded imidato ligands and a pentafluorophenyl group have been shown to be active, phosphine-free catalysts for Suzuki cross-coupling reactions. nih.gov This demonstrates that ligands containing both a C6F5 group and an N-donor moiety can lead to stable and effective catalysts. By analogy, this compound or its derivatives could be designed as ligands for various transition metals, creating catalysts for reactions such as cross-coupling, polymerization, or oxidation. The design of N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands also highlights the utility of N-aryl amide scaffolds in creating molecules that bind to specific biological targets. nih.gov
Advanced Material Science Contexts (Excluding Direct Physical Property Data)
The unique combination of a fluorinated aromatic ring and a flexible hydrocarbon chain in this compound makes it an interesting building block for advanced materials.
The pentafluorophenyl group is increasingly being incorporated into functional materials, including dyes and optoelectronic materials, due to its unique electronic properties. Compounds containing perfluoroaromatic motifs are of interest for the design of fluorescent materials and their application in devices like organic light-emitting diodes (OLEDs). nih.gov The electron-accepting nature of the pentafluorophenyl ring can be utilized in donor-acceptor architectures, which are common in organic electronic materials. nih.gov While this compound itself is not a dye, it can serve as a precursor or a building block for more complex functional molecules. For instance, the pentafluorophenyl group can be functionalized to introduce chromophoric units.
The photophysical properties of materials are heavily influenced by their molecular structure. The introduction of fluorine atoms can alter the energy levels of molecular orbitals, which in turn affects the absorption and emission characteristics of a molecule. Research on fluorinated phenanthrene (B1679779) derivatives has shown that these compounds can exhibit strong fluorescence in the blue region of the visible spectrum, making them potential candidates for OLED technology. academie-sciences.fr The principles gleaned from such studies can inform the design of new materials based on this compound.
The table below summarizes the photophysical properties of some functionalized phenanthrene derivatives, illustrating the impact of molecular structure on emission characteristics.
| Compound | Emission Maxima (nm) | Key Structural Feature | Reference |
| P1 | 361, 399 | Unsubstituted Phenanthrene | academie-sciences.fr |
| P5 | 366, 383, 400 (shoulder) | Functionalized Phenanthrene | academie-sciences.fr |
Furthermore, polymers containing pentafluorophenyl esters have been developed as versatile platforms for creating functional materials. rsc.org These polymers can be readily modified post-polymerization by reacting the activated esters with various amines, allowing for the introduction of a wide range of functionalities, including fluorescent dyes. rsc.org This approach could be adapted to create materials with tailored optical and electronic properties.
The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for creating functional nanomaterials. In the case of this compound, the interplay of various non-covalent interactions, particularly those involving the fluorine atoms, is expected to play a crucial role in directing its self-assembly.
The highly polarized C-F bonds of the pentafluorophenyl ring can participate in a variety of intermolecular interactions, including hydrogen bonds (C-H···F), halogen bonds (F···F), and π-π stacking interactions with other aromatic rings. nih.govnih.gov The strength and directionality of these interactions can guide the packing of molecules in the solid state, leading to the formation of specific supramolecular architectures such as one-, two-, or three-dimensional networks. acs.org
The table below lists some of the key intermolecular interactions observed in the crystal structures of fluorinated aromatic compounds.
| Interaction Type | Description | Significance in Self-Assembly |
| Phenyl-perfluorophenyl stacking | Attraction between electron-rich and electron-poor aromatic rings. | Directs the formation of columnar or layered structures. |
| C-H···F hydrogen bonds | Weak hydrogen bonds between a C-H donor and a fluorine acceptor. | Contribute to the stability and directionality of the molecular packing. |
| F···F interactions | Interactions between fluorine atoms on adjacent molecules. | Can lead to the formation of specific motifs and influence the overall crystal packing. |
| N-H···O hydrogen bonds | Strong, directional interactions between amide groups. | A primary driving force for the self-assembly of amide-containing molecules. |
Future Research Trajectories and Unexplored Avenues for N Pentafluorophenyl Pentanamide
Advanced Mechanistic Studies Under Operando Conditions
A deeper understanding of the reaction mechanisms involved in the synthesis and potential applications of N-(pentafluorophenyl)pentanamide is crucial for optimizing existing processes and discovering new reactivity. Operando spectroscopy, which involves the real-time monitoring of a catalytic system in action, offers a powerful means to achieve this. rsc.org
The application of operando spectroscopic techniques, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, could provide invaluable insights into the formation of this compound. elsevierpure.comnih.gov By monitoring the reaction as it proceeds, it would be possible to identify transient intermediates, understand the role of catalysts, and elucidate the kinetics of the reaction in real-time. rsc.orgnih.gov This knowledge is essential for rational catalyst design and the optimization of reaction conditions to improve yield and selectivity. researchgate.net
For example, operando IR spectroscopy could be used to track the consumption of starting materials and the formation of the amide product, while also providing information about the interaction of reactants with a catalyst surface. elsevierpure.com Operando NMR could offer detailed structural information about intermediates in solution. nih.gov
| Spectroscopic Technique | Information Gained | Potential Application |
| Operando Infrared (IR) Spectroscopy | Identification of functional groups, monitoring of reactant consumption and product formation, catalyst-substrate interactions. elsevierpure.com | Mechanistic studies of catalytic amidation. |
| Operando Raman Spectroscopy | Complementary vibrational information to IR, suitable for aqueous systems. | In-situ monitoring of reactions in various media. nih.gov |
| Operando NMR Spectroscopy | Detailed structural information on intermediates and products in solution. nih.gov | Elucidation of complex reaction pathways. |
In conjunction with experimental studies, in-depth computational dynamics simulations can provide a molecular-level understanding of reaction pathways and intermolecular interactions. Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of the amidation reaction, providing insights into the energy barriers and the influence of different catalysts or reaction conditions.
Molecular dynamics simulations can be employed to study the conformational dynamics of this compound and its interactions with solvents or other molecules. This could be particularly valuable for understanding its self-assembly behavior and its potential as a building block for supramolecular structures.
Exploration of Supramolecular Chemistry and Self-Assembly
The highly fluorinated phenyl ring in this compound suggests a strong potential for engaging in non-covalent interactions that can drive self-assembly and the formation of ordered supramolecular structures. rsc.org The interplay between the fluorinated ring, the amide group, and the aliphatic chain could lead to a rich and tunable self-assembly behavior. nih.gov
Future research should explore the self-assembly of this compound in various solvents and at interfaces. The ability of the pentafluorophenyl group to act as a Lewis acid and interact with electron-rich systems could be exploited to create novel co-crystals and supramolecular polymers. nd.edu Furthermore, the investigation of its liquid crystalline properties, a common feature of fluorinated compounds, could open up applications in materials science. nih.gov The self-assembly of this and similar fluorinated amides could also be directed to form nanostructures with potential applications in drug delivery or as functional materials. nih.govrsc.org
Rational Design of Ordered Structures Based on this compound
The rational design of ordered molecular assemblies is a cornerstone of modern materials science, enabling the creation of materials with tailored properties. For this compound, the interplay between the electron-deficient pentafluorophenyl ring and the hydrogen-bonding amide group provides a powerful toolkit for directing supramolecular assembly.
Future research will likely focus on leveraging these interactions to construct well-defined, long-range ordered structures. The predictable nature of hydrogen bonding in amides, coupled with the potential for π-π stacking and halogen bonding involving the pentafluorophenyl ring, offers a pathway to one-, two-, and three-dimensional networks. The concept of using mixed-amide paracyclophane assemblies to emulate stereoelectronic effects in supramolecular copolymers could be adapted to systems containing this compound, allowing for precise control over the emergent properties of the resulting materials. nih.gov
Key research directions will include the synthesis of derivatives with varied substitution patterns on both the pentanamide (B147674) and pentafluorophenyl moieties to fine-tune intermolecular interactions. For example, the introduction of additional hydrogen-bonding sites or sterically demanding groups could be used to control the dimensionality and porosity of the resulting supramolecular structures. The study of porphyrin monomers with different amide connectivities has shown that a seemingly small change in molecular design can have a substantial influence on the assembly process, a principle that can be applied to this compound systems. tue.nl
Table 1: Potential Design Strategies for Ordered Structures
| Design Strategy | Expected Outcome | Potential Application |
| Introduction of chiral centers | Formation of helical or chiral superstructures | Chiral separations, asymmetric catalysis |
| Variation of alkyl chain length | Control of interlayer spacing and solubility | Tunable porous materials, sensors |
| Incorporation of photoresponsive groups | Light-induced assembly/disassembly | Smart materials, optical switches |
| Co-crystallization with complementary molecules | Formation of multi-component crystals with new properties | Drug delivery, electronics |
Investigation of Non-Covalent Interactions for Material Design
A deep understanding of the non-covalent interactions at play is crucial for the successful design of materials based on this compound. While hydrogen bonding is a primary driver of assembly in amides, the influence of the pentafluorophenyl group introduces a range of other significant interactions.
The electron-deficient nature of the pentafluorophenyl ring makes it an excellent participant in π-π stacking interactions with electron-rich aromatic systems. numberanalytics.com Furthermore, the fluorine atoms can engage in various non-covalent interactions, including halogen bonding and C-H···F hydrogen bonds. acs.orgnih.gov The interplay of these forces dictates the final supramolecular architecture and, consequently, the material's properties.
Future work should involve a systematic investigation of these interactions through a combination of experimental techniques (e.g., X-ray crystallography, NMR spectroscopy) and computational modeling. nih.gov Density functional theory (DFT) calculations can be employed to quantify the strength of different non-covalent interactions and to predict the most stable packing arrangements. digitellinc.com Such studies will provide fundamental insights into the structure-property relationships in these materials, paving the way for the design of new functional materials with applications in areas such as gas storage, separation, and catalysis.
Table 2: Key Non-Covalent Interactions and Their Potential Roles
| Interaction Type | Description | Potential Impact on Material Properties |
| N-H···O=C Hydrogen Bonding | Strong, directional interaction between amide groups. | Primary driver of self-assembly, provides structural rigidity. |
| π-π Stacking | Interaction between electron-deficient pentafluorophenyl rings and other aromatic systems. | Influences electronic properties, charge transport. |
| Halogen Bonding | Interaction involving the fluorine atoms as halogen bond donors or acceptors. | Directs crystal packing, can be used to tune intermolecular distances. |
| C-H···F Hydrogen Bonding | Weak hydrogen bonds between C-H groups and fluorine atoms. | Contributes to the overall stability of the crystal lattice. |
Theoretical Prediction and Validation of Novel Reactivities
The unique electronic properties of the pentafluorophenyl group can also be exploited to discover novel chemical reactivities. numberanalytics.com Theoretical and computational methods are powerful tools for predicting and validating these new transformations.
Computational Screening for Undiscovered Transformations
Computational chemistry can be used to screen for and predict the feasibility of new reactions involving this compound. DFT calculations can be used to model reaction pathways, calculate activation barriers, and predict reaction outcomes. rsc.org For instance, the electron-withdrawing nature of the pentafluorophenyl group can activate adjacent C-H bonds or influence the reactivity of the amide group itself.
Future research could focus on computationally screening a wide range of potential reaction partners and conditions to identify promising new transformations. This could include exploring novel coupling reactions, C-H activation/functionalization reactions, and cycloaddition reactions. numberanalytics.com The insights gained from these computational studies would guide experimental efforts, accelerating the discovery of new synthetic methodologies. A systematic computational study on the mechanism of amide bond formation mediated by silane (B1218182) derivatives has provided deep mechanistic insights that can guide further experimental design. rsc.org
Machine Learning Applications in Reaction Outcome Prediction
The burgeoning field of machine learning (ML) offers exciting possibilities for predicting the outcomes of chemical reactions with high accuracy. pku.edu.cn By training ML models on large datasets of experimental reaction data, it is possible to develop algorithms that can predict the yield, selectivity, and optimal conditions for a given transformation.
For this compound and its derivatives, ML models could be developed to predict the outcomes of various synthetic transformations. chemistryworld.com This would involve generating a dataset of reactions involving this class of compounds and using it to train a suitable ML algorithm, such as a random forest or a neural network. pku.edu.cn Such a tool would be invaluable for synthetic chemists, enabling them to rapidly identify the most promising reaction conditions and to optimize synthetic routes with greater efficiency. Even with small datasets, machine learning algorithms have been shown to reliably predict the conversion rate of amide bond synthesis. pku.edu.cn
Table 3: Potential Machine Learning Applications
| Application | Description | Expected Benefit |
| Yield Prediction | Predict the expected yield of a reaction based on reactants, reagents, and conditions. | Optimization of synthetic routes, reduction of waste. |
| Regioselectivity Prediction | Predict the major regioisomer formed in a reaction. | Improved control over product formation. |
| Catalyst Selection | Recommend the optimal catalyst for a specific transformation. | Acceleration of catalyst discovery and development. |
| Reaction Condition Optimization | Suggest the optimal temperature, solvent, and reaction time. | Increased efficiency and reproducibility of syntheses. |
Multidisciplinary Research Intersections
The full potential of this compound can be realized through its integration with other advanced chemical technologies.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. mdpi.commdpi.com The integration of this compound synthesis and functionalization into continuous flow processes could enable the rapid and efficient production of these compounds and their derivatives.
Future research in this area could focus on developing robust flow-based methods for the synthesis of this compound, potentially utilizing solid-supported reagents or catalysts to facilitate purification. researchgate.net Automated synthesis platforms, guided by machine learning algorithms, could then be used to rapidly explore the chemical space around this scaffold, generating libraries of compounds for screening in various applications. The development of an automated fast-flow instrument for peptide synthesis demonstrates the potential for rapid and efficient chemical manufacturing. tue.nl
Advanced Characterization Techniques for Complex Systems
The study of this compound within complex systems—such as biological matrices, environmental samples, or advanced material composites—necessitates the use of sophisticated analytical methods capable of high selectivity and sensitivity. The inherent complexity and potential for matrix interference in these systems demand techniques that can unequivocally identify and quantify the compound, as well as elucidate its interactions with the surrounding environment. nih.govwaters.com Future research will increasingly rely on a multi-faceted approach, combining advanced separation science with powerful spectroscopic methods to gain a comprehensive understanding of the compound's behavior.
A primary challenge in analyzing fluorinated compounds like this compound in complex matrices is overcoming the "matrix effect," where co-eluting substances can suppress or enhance the instrument's signal, leading to inaccurate quantification. nih.gov Therefore, advanced sample preparation and analytical technologies are critical.
Hyphenated Chromatography and Mass Spectrometry
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of per- and polyfluoroalkyl substances (PFAS) and is directly applicable to this compound. mdpi.comresearchgate.net The evolution of this technology, particularly Ultra-High Performance Liquid Chromatography (UHPLC), allows for faster separations with higher resolution, which is crucial for separating the target analyte from a complex mixture. mdpi.comecnu.edu.cn
When coupled with advanced mass spectrometers, such as triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS) instruments (e.g., Orbitrap, Q-TOF), researchers can achieve exceptionally low limits of detection (LOD) and quantification (LOQ). mdpi.com The Multiple Reaction Monitoring (MRM) mode in QqQ instruments provides high specificity and sensitivity for quantitative analysis, while HRMS provides highly accurate mass measurements, aiding in structural confirmation and the identification of potential transformation products in complex systems. waters.com
To mitigate matrix effects, advanced sample preparation techniques are indispensable. Solid-Phase Extraction (SPE), particularly using polymeric sorbents, has demonstrated high recovery rates for PFAS from various environmental matrices like water and soil. mdpi.comecnu.edu.cn Dispersive Solid-Phase Extraction (dSPE) offers a rapid and effective method for purifying extracts from more complex solid samples. nih.gov
Advanced Spectroscopic Methods
While chromatographic techniques are powerful for separation and quantification, advanced spectroscopic methods offer unique insights into the molecular state and environment of this compound.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy : This technique is exceptionally powerful for analyzing fluorinated compounds. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity. For this compound, the five fluorine atoms on the phenyl ring are chemically distinct and their chemical shifts are highly sensitive to their local electronic environment. ¹⁹F-NMR can be used to study the compound's binding interactions, conformational changes, and degradation within a complex system without the need for extensive sample preparation or chromatographic separation. researchgate.netbeilstein-journals.org
X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. researchgate.net This is particularly relevant for studying the integration and surface behavior of this compound in solid-state systems, such as functionalized polymers or nanomaterials. It can confirm the presence and bonding environment of the fluorine and nitrogen atoms of the compound on a surface.
The table below summarizes the potential applications of these advanced techniques for future research on this compound.
| Technique | Principle | Application for this compound in Complex Systems | Potential Research Findings |
| UHPLC-MS/MS (QqQ) | High-resolution chromatographic separation followed by mass-selective detection using precursor-to-product ion transitions. waters.commdpi.com | Trace-level quantification in environmental samples (water, soil) and biological fluids (plasma, urine). | Determination of environmental fate and transport; pharmacokinetic profiling. |
| UHPLC-HRMS (Orbitrap, Q-TOF) | High-resolution chromatographic separation followed by high-accuracy mass measurement. | Identification of unknown metabolites or degradation products in bioremediation or metabolism studies. | Elucidation of metabolic pathways; identification of environmental transformation products. |
| ¹⁹F-NMR Spectroscopy | Measures the resonance of ¹⁹F nuclei in a magnetic field, sensitive to the local chemical environment. researchgate.netbeilstein-journals.org | In situ monitoring of interactions with macromolecules (e.g., proteins, enzymes); studying conformational dynamics in different solvent systems. | Characterization of binding sites and affinity; understanding solution-state behavior without isotopic labeling. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a surface upon X-ray irradiation, identifying elements and their chemical states. researchgate.net | Analysis of surface-functionalized materials containing the compound; studying interfacial phenomena in polymer blends or coatings. | Confirmation of successful surface modification; understanding orientation and chemical interactions at interfaces. |
By integrating these advanced characterization techniques, future research can move beyond simple detection and quantification. This approach will enable a more profound understanding of the physicochemical behavior, reactivity, and interactions of this compound in the complex, real-world environments where it may be found or utilized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
